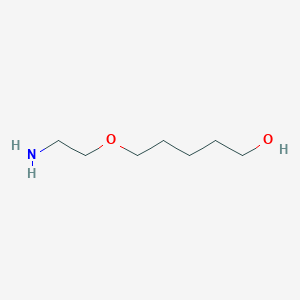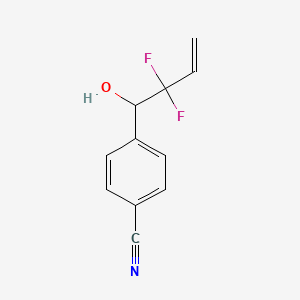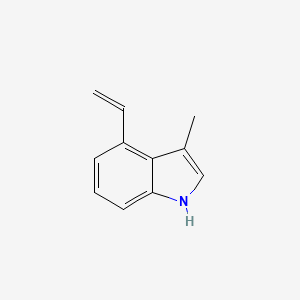
5-(2-Aminoethoxy)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethoxy)pentan-1-ol is an organic compound that belongs to the class of amino alcohols It features a primary amino group and a primary hydroxy group at the ends of a linear carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethoxy)pentan-1-ol can be achieved through several methods. One common approach involves the complete hydrogenation of furfural (furan-2-aldehyde) to yield tetrahydrofurfuryl alcohol (2-hydroxymethyltetrahydrofuran). This intermediate undergoes ring expansion upon dehydration to form dihydropyran. Dihydropyran then reacts with ammonia in a reductive amination under ring opening to produce this compound . Product yields of up to 85% can be achieved with a continuous process using a nickel-hydrotalcite catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous processes and efficient catalysts, such as nickel-hydrotalcite, ensures high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethoxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary amines and alcohols.
Substitution: Various substituted amino alcohols and ethers.
Scientific Research Applications
5-(2-Aminoethoxy)pentan-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential in drug development and as a reagent in biochemical assays.
Industry: The compound is used in the production of biodegradable plastics, such as absorbable sutures.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethoxy)pentan-1-ol involves its bifunctional nature, allowing it to participate in various chemical reactions. The primary amino group and primary hydroxy group enable the compound to undergo polycondensation reactions with esters of dicarboxylic acids or their cyclic anhydrides, such as succinic anhydride . This results in the formation of polyesteramides, which have applications in biodegradable plastics .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar functional groups but a different carbon chain length.
2-Aminoethanol: A simpler amino alcohol with a shorter carbon chain.
3-Amino-1-propanol: Another amino alcohol with a different carbon chain structure.
Uniqueness
5-(2-Aminoethoxy)pentan-1-ol is unique due to its specific carbon chain length and the presence of both amino and hydroxy groups, which provide versatility in chemical reactions and applications. Its potential as a building block for biodegradable materials and its role in various scientific research fields highlight its significance.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
5-(2-aminoethoxy)pentan-1-ol |
InChI |
InChI=1S/C7H17NO2/c8-4-7-10-6-3-1-2-5-9/h9H,1-8H2 |
InChI Key |
ZODOAFPHNKMBEK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)


![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)
![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)

![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)


![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)


![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)

